3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
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Overview
Description
3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and chemical research. This compound is characterized by its unique structure, which includes a fluorophenylsulfonamido group, a thiazolyl group, and a pyrrolidinylbenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the Fluorophenylsulfonamido Intermediate: This step involves the reaction of 2-fluoroaniline with sulfonyl chloride under basic conditions to form the fluorophenylsulfonamido intermediate.
Synthesis of the Thiazolyl Intermediate: The thiazolyl intermediate can be synthesized by reacting thioamide with α-haloketone under acidic conditions.
Coupling Reaction: The final step involves coupling the fluorophenylsulfonamido intermediate with the thiazolyl intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles or electrophiles, appropriate solvents, and temperature control.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a lead molecule for the development of new drugs targeting specific diseases.
Biological Studies: It can be used to study the interactions with biological targets such as enzymes, receptors, and proteins.
Pharmaceutical Research: The compound can be investigated for its pharmacokinetic and pharmacodynamic properties.
Chemical Research: It can be used as a reagent or intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chlorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- 3-(2-bromophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
- 3-(2-methylphenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide
Uniqueness
The uniqueness of 3-(2-fluorophenylsulfonamido)-N-(1-(thiazol-2-yl)pyrrolidin-3-yl)benzamide lies in the presence of the fluorine atom in the phenylsulfonamido group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties, making it distinct from its analogs.
Properties
IUPAC Name |
3-[(2-fluorophenyl)sulfonylamino]-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O3S2/c21-17-6-1-2-7-18(17)30(27,28)24-15-5-3-4-14(12-15)19(26)23-16-8-10-25(13-16)20-22-9-11-29-20/h1-7,9,11-12,16,24H,8,10,13H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPPWQMZKXPHOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3F)C4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.